molecular formula C11H12ClNO B2514481 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide CAS No. 36851-11-3

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No. B2514481
CAS RN: 36851-11-3
M. Wt: 209.67
InChI Key: YPMXQRVUYBPHMP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide (also known as 2-chloro-inden-2-ylacetamide) is an organic compound that belongs to a family of compounds known as indenamides. It is a colorless solid and is soluble in polar solvents such as methanol and ethanol. The compound is of interest due to its potential applications in scientific research.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have been extensively studied for their biological effects. For instance, Kennedy (2001) provides an update on the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide, highlighting their commercial importance and the significant body of knowledge regarding the biological consequences of exposure to these chemicals (Kennedy, 2001). This information might be relevant when considering safety and biological activity aspects of related compounds in research.

Chemical Synthesis and Organic Chemistry Applications

The work of Kondo and Murakami (2001) on synthetic organic chemistry, focusing on the development of chemoselective N-acylation reagents, could provide insight into synthetic methodologies that might be applicable to or inspired by the synthesis of "2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide." They explore the structure-reactivity relationship of various N-acylation reagents and their chemoselectivity, which could be pertinent when considering synthetic routes or modifications for your compound of interest (Kondo & Murakami, 2001).

Environmental Toxicology and Degradation

Research on acetaminophen and its environmental degradation might offer relevant parallels, particularly in understanding how similar compounds interact with environmental factors. Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, discussing pathways, by-products, and biotoxicity. Although focused on acetaminophen, the degradation mechanisms and environmental interactions reviewed could offer insights into the behavior and potential impact of "this compound" in similar contexts (Qutob et al., 2022).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMXQRVUYBPHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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